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Introduction
Rogaratinib (BAY1163877) is an orally bioavailable, potent, and selective small molecule

inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Developed as a

potential anti-cancer therapeutic, rogaratinib functions as an ATP-competitive inhibitor that

reversibly binds to the kinase domain of FGFRs. This action effectively blocks receptor

autophosphorylation and subsequent activation of downstream signaling pathways, which are

crucial for cell proliferation, survival, and angiogenesis in many cancers.[3] This technical guide

provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of

rogaratinib, presenting key data in a structured format, detailing experimental methodologies,

and visualizing complex biological processes.

Pharmacodynamics
The pharmacodynamic profile of rogaratinib is characterized by its potent and selective

inhibition of the FGFR family of receptor tyrosine kinases and the resulting downstream effects

on cellular signaling and proliferation.

In Vitro Kinase and Binding Affinity
Rogaratinib demonstrates high potency against all four FGFR subtypes in both radiometric

kinase activity assays and binding affinity assays.
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Target IC50 (nM) Kd (nM)

FGFR1 1.8[1][2] 1.6[1][2]

FGFR2 <1[1][2] 5.0[1][2]

FGFR3 9.2[1][2] 7.8[1][2]

FGFR4 1.2[1][2] 7.6[1][2]

VEGFR2 120 Not Reported

CSF1R 166[1][2] Not Reported

Tie2 1,300[1][2] Not Reported

VEGFR3 130 Not Reported

Table 1: In vitro inhibitory

activity (IC50) and binding

affinity (Kd) of rogaratinib

against various kinases.

Kinase Selectivity
The selectivity of rogaratinib has been extensively profiled using the KINOMEscan™ platform,

which assesses binding to a large panel of kinases. At a concentration of 100 nM, rogaratinib

demonstrated high selectivity for the FGFR family.[1][2] Out of 403 non-mutant kinases tested,

only 4 showed competition binding of greater than 65%.[1][2] At a higher concentration of 1 µM,

18 other kinases showed binding above this threshold.[1][2]

Inhibition of Downstream Signaling
Rogaratinib effectively inhibits the phosphorylation of FGFR and downstream signaling

components, most notably ERK1/2 (MAPK). This inhibition has been demonstrated in various

cancer cell lines.
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Cell Line Cancer Type
Target Pathway
Component

Effect

MDA-MB-453 Breast Cancer p-FGFR4, p-ERK1/2

Concentration-

dependent

inhibition[4]

NCI-H716 Colorectal Cancer p-FGFR2, p-ERK1/2 Inhibition observed[4]

UM-UC-3 Bladder Cancer p-ERK1/2

Concentration-

dependent

inhibition[4]

RT-112 Bladder Cancer p-ERK1/2

Concentration-

dependent

inhibition[4]

NCI-H520 Lung Cancer p-ERK1/2

Concentration-

dependent

inhibition[4]

NCI-H1581 Lung Cancer p-ERK1/2

Concentration-

dependent

inhibition[4]

C51 Colon Cancer p-ERK1/2

Concentration-

dependent

inhibition[4]

Table 2: Effect of

rogaratinib on

downstream signaling

pathways in various

cancer cell lines.

Anti-proliferative Activity
Consistent with its mechanism of action, rogaratinib exhibits potent anti-proliferative activity in a

range of cancer cell lines that are dependent on FGFR signaling.
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Cell Line Cancer Type IC50 / GI50 (nM)

H1581 Lung Cancer 36 - 244 (GI50)[5]

DMS114 Lung Cancer 36 - 244 (GI50)[5]

HUVEC (FGF2-stimulated) Endothelial Cells 16 (IC50)

A172 Glioblastoma <1000 (IC50)[1]

MFM-223 Breast Cancer <1000 (IC50)[1]

JMSU-1 Bladder Cancer <1000 (IC50)[1]

RT-112 Bladder Cancer <1000 (IC50)[1]

NCI-H716 Colorectal Cancer <1000 (IC50)[1]

C51 Colon Cancer 430 (IC50)[1]

Table 3: Anti-proliferative

activity of rogaratinib in various

cell lines.

Pharmacokinetics
Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of

rogaratinib.
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Species Dose Route Cmax AUC Tmax Half-life
Bioavail
ability

Mouse

(BALB/c)

25-75

mg/kg
p.o.

Dose-

proportio

nal

Dose-

proportio

nal

Not

Reported

Not

Reported

Not

Reported

Rat

(Nude)

10, 50

mg/kg
p.o.

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Table 4:

Preclinic

al

pharmac

okinetic

paramete

rs of

rogaratini

b.

In C51 tumor-bearing BALB/c mice, the unbound plasma concentration of rogaratinib was

shown to be dose-proportional for both AUC and Cmax in the range of 25-75 mg/kg.[1]

Human Pharmacokinetics
The pharmacokinetics of rogaratinib in humans were evaluated in a Phase 1 dose-escalation

and dose-expansion study (NCT01976741).[1][4][6]

Parameter Value

Recommended Phase 2 Dose 800 mg twice daily[6]

Plasma Half-life (t½) 12.7 hours[7]

Table 5: Human pharmacokinetic parameters of

rogaratinib.

The study established a recommended Phase 2 dose of 800 mg twice daily.[6] Rogaratinib was

rapidly absorbed and exhibited an average plasma half-life of 12.7 hours.[7]
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Experimental Protocols
In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of rogaratinib

against FGFR kinases.

Methodology: Radiometric kinase assays were performed by a commercial vendor (e.g.,

Merck Millipore's IC50Profiler™ or KinaseProfiler™).[1][2] These assays typically involve

incubating the kinase, a substrate, and ATP (radiolabeled) with varying concentrations of the

inhibitor. The amount of substrate phosphorylation is then quantified to determine the

inhibitory activity of the compound.

KINOMEscan™ Profiling
Objective: To assess the selectivity of rogaratinib across a broad range of human kinases.

Methodology: An active site-directed competition binding assay was performed by a

commercial vendor (DiscoverX KINOMEscan™).[1][2] In this assay, test compounds are

incubated with DNA-tagged kinases and a ligand immobilized on a solid support.

Compounds that bind to the kinase active site prevent the kinase from binding to the

immobilized ligand. The amount of kinase captured on the solid support is quantified using

qPCR of the DNA tag. The results are reported as the percentage of the kinase that is

competed off the immobilized ligand by the test compound.

Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of rogaratinib on cancer cell lines.

Methodology:

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of approximately

1 x 10^4 cells per well and allowed to adhere overnight.[5]

Compound Treatment: Cells were treated with a serial dilution of rogaratinib or vehicle

control (DMSO) for 72 hours.
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Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent

Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically

active cells.[2] Luminescence was read on a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) or half-maximal growth

inhibition (GI50) values were calculated from the dose-response curves.

Western Blot Analysis of FGFR and ERK
Phosphorylation

Objective: To determine the effect of rogaratinib on the phosphorylation status of FGFR and

its downstream effector ERK.

Methodology:

Cell Treatment and Lysis: Cancer cell lines were treated with varying concentrations of

rogaratinib for a specified period. Cells were then lysed in a buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates was determined using a BCA

assay.

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-

polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with

primary antibodies specific for phosphorylated and total forms of FGFR and ERK1/2.[8]

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands

were visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Visualizations
Signaling Pathway
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Caption: FGFR Signaling Pathway and Inhibition by Rogaratinib.
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Experimental Workflow: In Vitro Cell Proliferation Assay
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Caption: Workflow for In Vitro Cell Proliferation Assay.

Experimental Workflow: Western Blot Analysis
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Caption: Workflow for Western Blot Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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